

# Technical Guide: Synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

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## Compound of Interest

Compound Name: [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

CAS No.: 72686-08-9

Cat. No.: B15288512

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## Executive Summary & Structural Analysis

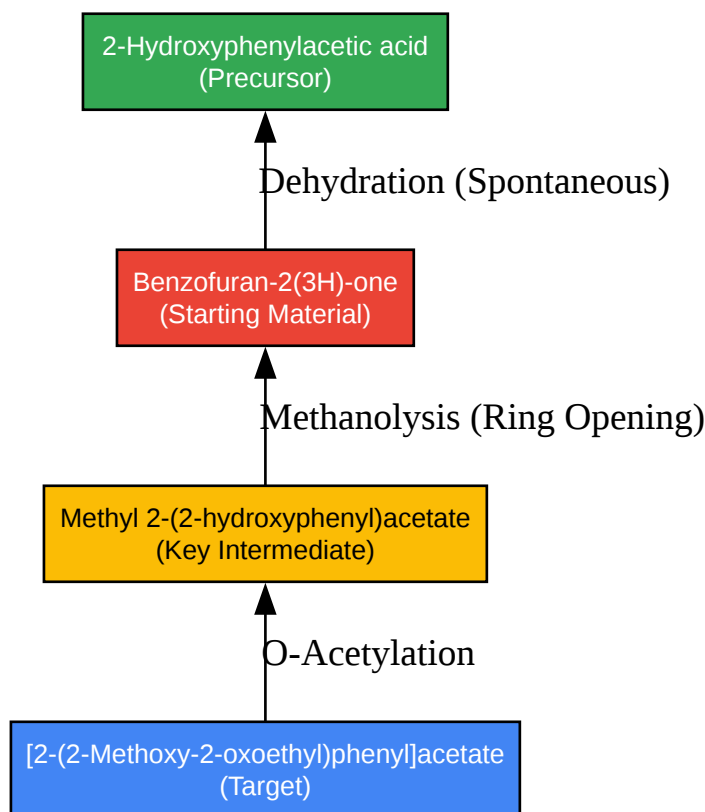
Target Molecule: **[2-(2-Methoxy-2-oxoethyl)phenyl]acetate** CAS Registry Number: 19109-69-4  
Synonyms: Methyl 2-(2-acetoxyphenyl)acetate; (2-Acetoxyphenyl)acetic acid methyl ester.  
Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>4</sub> Molecular Weight: 208.21 g/mol [1]

This guide details the synthesis of **[2-(2-Methoxy-2-oxoethyl)phenyl]acetate**, a bifunctional ester derivative of 2-hydroxyphenylacetic acid. Structurally, it consists of a benzene core substituted at the ortho positions with an acetoxy group (phenolic ester) and a methyl acetate moiety (aliphatic ester).

This molecule serves as a critical intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis is dominated by the reactivity of its cyclic precursor, Benzofuran-2(3H)-one (2-Coumaranone), due to the thermodynamic instability of the open-chain free acid form.

## Retrosynthetic Analysis

The primary disconnection approach targets the two ester linkages. The aliphatic methyl ester is derived from the methanolysis of the lactone ring, while the phenolic acetate is introduced via standard acetylation.



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Figure 1: Retrosynthetic strategy focusing on the lactone ring-opening pathway.

## Primary Synthesis Pathway: The Sequential Lactone Route

Rationale: Direct esterification of 2-hydroxyphenylacetic acid is complicated by its tendency to spontaneously dehydrate into benzofuran-2(3H)-one under acidic conditions. Therefore, the most robust protocol starts from the stable lactone, benzofuran-2(3H)-one, utilizing a nucleophilic acyl substitution (ring-opening) followed by phenolic protection.

### Phase 1: Acid-Catalyzed Methanolysis (Ring Opening)

This step converts the cyclic lactone into the open-chain phenolic methyl ester.

Reaction Scheme:

Protocol:

- Setup: Charge a round-bottom flask with Benzofuran-2(3H)-one (1.0 eq) and anhydrous Methanol (10.0 eq). The excess methanol acts as both solvent and reagent to drive the equilibrium toward the open ester.
- Catalyst: Add concentrated H<sub>2</sub>SO<sub>4</sub> (0.05 eq) or p-Toluenesulfonic acid (p-TsOH) (0.02 eq) dropwise.
- Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the lactone.
  - Note: The equilibrium favors the ester in high concentrations of methanol.
- Workup: Cool to room temperature. Neutralize the acid catalyst with solid NaHCO<sub>3</sub>. Concentrate under reduced pressure to remove excess methanol.[2]
- Isolation: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over MgSO<sub>4</sub> and concentrate to yield Methyl 2-(2-hydroxyphenyl)acetate as an oil.

## Phase 2: O-Acetylation of the Phenol

The intermediate phenol is acetylated to yield the final target.

Reaction Scheme:

Protocol:

- Setup: Dissolve the crude intermediate (from Phase 1) in Dichloromethane (DCM) or Toluene.
- Reagents: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq) and DMAP (0.05 eq, catalytic).
- Addition: Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise to control the exotherm.
- Reaction: Allow to warm to room temperature and stir for 2–3 hours.

- Quench: Add water to hydrolyze excess acetic anhydride. Separate layers.
- Purification: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO<sub>3</sub>, then brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- Final Isolation: Remove solvent in vacuo. The product is typically obtained as a viscous oil or low-melting solid. High-purity material can be obtained via vacuum distillation or crystallization from hexanes/EtOAc if solid.

## Alternative Pathway: Direct Esterification from Acid

Context: If 2-hydroxyphenylacetic acid is available and stored properly (to prevent lactonization), a direct Fischer esterification can be attempted. However, this route often suffers from lower yields due to competing lactonization.

Workflow:

- Reagents: 2-Hydroxyphenylacetic acid + MeOH (excess) + H<sub>2</sub>SO<sub>4</sub> (cat).
- Process: Reflux for 12+ hours.
- Critical Control: Water must be removed (e.g., via molecular sieves or trimethyl orthoformate) to prevent the reverse reaction.
- Acetylation: Proceed as in Phase 2 above.

Expert Insight: In industrial settings, the "Lactone Route" (Section 2) is preferred because Benzofuran-2(3H)-one is the thermodynamically stable form of the starting material during storage and transport.

## Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Recommended Range	Impact on Quality
Methanol Equivalents	10–20 eq	Low methanol leads to incomplete ring opening and residual lactone.
Catalyst (Phase 1)	H <sub>2</sub> SO <sub>4</sub> or p-TsOH	Strong acid is required. Weak acids (acetic) are insufficient for rapid ring opening.
Temperature (Phase 2)	0°C → 25°C	High temperatures during acetylation can cause transesterification (scrambling of the methyl ester).
Moisture Control	Anhydrous	Water hydrolyzes the methyl ester back to the acid, which then cyclizes to the lactone.

## Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - δ 2.30 ppm (s, 3H): Acetate methyl group (-OCOCH<sub>3</sub>).
  - δ 3.60 ppm (s, 2H): Benzylic methylene (-CH<sub>2</sub>-CO-).
  - δ 3.68 ppm (s, 3H): Methyl ester (-COOCH<sub>3</sub>).
  - δ 7.10–7.40 ppm (m, 4H): Aromatic protons.
- IR Spectroscopy:
  - 1765 cm<sup>-1</sup>: C=O stretch (Phenolic acetate).
  - 1740 cm<sup>-1</sup>: C=O stretch (Aliphatic methyl ester).

- Absence of  $\sim 3400\text{ cm}^{-1}$ : Confirms full acetylation (no -OH remaining).

## Process Flow Diagram



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Figure 2: Sequential process flow for the synthesis from Benzofuran-2(3H)-one.

## Safety & Handling

- Benzofuran-2(3H)-one: Irritant.[3] Potential skin sensitizer. Handle in a fume hood.
- Acetic Anhydride: Corrosive, lachrymator, and combustible. Reacts violently with water.
- Methanol: Toxic by ingestion and inhalation. Flammable.
- Reaction Hazards: The acetylation step is exothermic.[4] Strict temperature control (0°C addition) is required to prevent runaway conditions.

## References

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